3,5-Octanedione, 2,2,7-trimethyl-4-(2-propenyl)-
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Overview
Description
3,5-Octanedione, 2,2,7-trimethyl-4-(2-propenyl)- is a chemical compound belonging to the diketone family. It is known for its unique properties and is used in various industrial and scientific applications. This compound was first synthesized in the early 1960s by J. R. Johnson and K. L. Dunlap.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Octanedione, 2,2,7-trimethyl-4-(2-propenyl)- involves several steps. One common method includes the alkylation of 2,2,7-trimethyl-3,5-octanedione with allyl bromide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar alkylation reactions but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
3,5-Octanedione, 2,2,7-trimethyl-4-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the diketone into alcohols.
Substitution: The allyl group can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the allyl group
Major Products
Scientific Research Applications
3,5-Octanedione, 2,2,7-trimethyl-4-(2-propenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Octanedione, 2,2,7-trimethyl-4-(2-propenyl)- involves its interaction with various molecular targets. It can act as a ligand, binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved often include oxidation-reduction reactions and nucleophilic substitutions .
Comparison with Similar Compounds
Similar Compounds
3,5-Octanedione, 2,2,7-trimethyl-: A similar compound without the allyl group.
2,2,4,7-Tetramethyl-3,5-octanedione: Another diketone with different methyl group positions.
(E,E)-3,5-Octadiene, 2,2,7,7-tetramethyl-: A related compound with a diene structure.
Uniqueness
3,5-Octanedione, 2,2,7-trimethyl-4-(2-propenyl)- is unique due to the presence of the allyl group, which imparts distinct reactivity and properties compared to other similar diketones. This makes it valuable in specific synthetic applications and research studies .
Properties
CAS No. |
61666-26-0 |
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Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
2,2,7-trimethyl-4-prop-2-enyloctane-3,5-dione |
InChI |
InChI=1S/C14H24O2/c1-7-8-11(12(15)9-10(2)3)13(16)14(4,5)6/h7,10-11H,1,8-9H2,2-6H3 |
InChI Key |
NSYOTJSISOSEIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C(CC=C)C(=O)C(C)(C)C |
Origin of Product |
United States |
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